N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative with a methoxyphenyl moiety.
Preparation Methods
The synthesis of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2,2-dimethoxyethylamine in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide can be compared with other sulfonamide derivatives, such as:
- N-(4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
These compounds share similar chemical structures but differ in the position and nature of the substituents on the phenyl ring. The unique combination of the 2,2-dimethoxyethyl group and the sulfonamide moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(16,17)13-8-12(18-2)19-3/h4-7,12-13H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBVUMLIQLWQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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